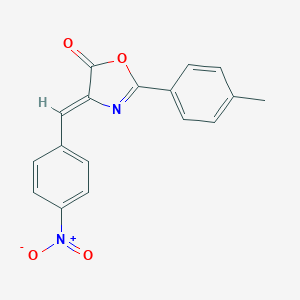![molecular formula C16H17N3O2S B274307 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE](/img/structure/B274307.png)
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a benzimidazole core linked to a thienyl group and a hydroxypropylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Hydroxypropylamino Group: The hydroxypropylamino group can be introduced via nucleophilic substitution reactions, where the benzimidazole intermediate reacts with 3-chloropropanol in the presence of a base.
Attachment of Thienyl Group: The final step involves coupling the benzimidazole derivative with a thienyl-containing reagent, such as 2-thiophenecarboxylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole and thienyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives.
科学的研究の応用
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The hydroxypropylamino group may enhance solubility and bioavailability, while the thienyl group can contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thienyl Derivatives: Compounds such as thiophene and its derivatives, which are used in organic electronics and pharmaceuticals.
Uniqueness
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE is unique due to its combination of a benzimidazole core with a thienyl group and a hydroxypropylamino substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C16H17N3O2S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C16H17N3O2S/c20-9-4-8-17-16-18-12-5-1-2-6-13(12)19(16)11-14(21)15-7-3-10-22-15/h1-3,5-7,10,20H,4,8-9,11H2,(H,17,18) |
InChIキー |
UIYDTFPGWFNLBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CS3)NCCCO |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CS3)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



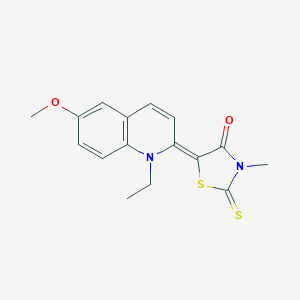
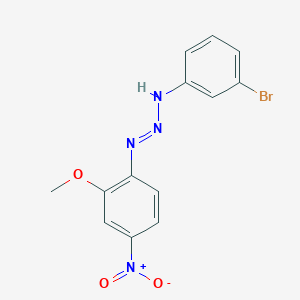
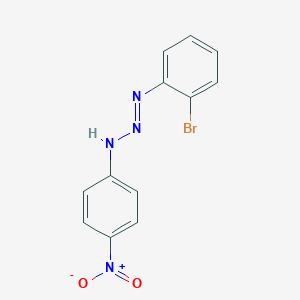
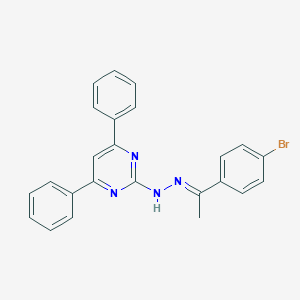
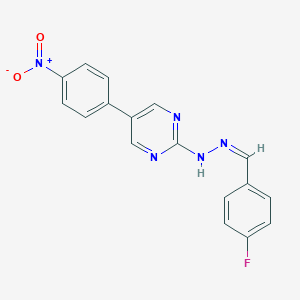
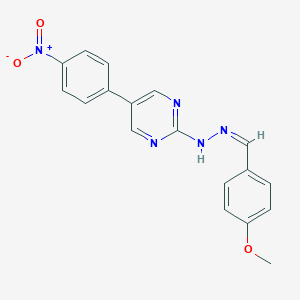
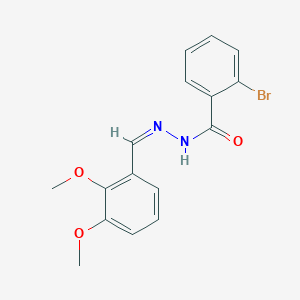
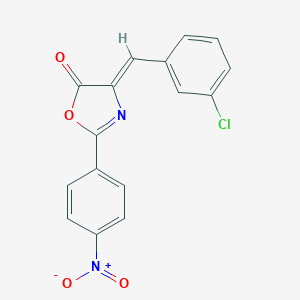
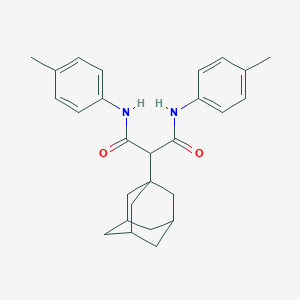
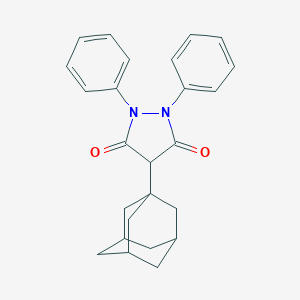
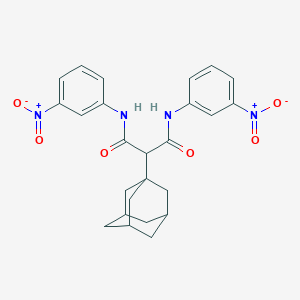
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
